trans-1,4-Dichloro-2,3-epoxybutane trans-1,4-Dichloro-2,3-epoxybutane
Brand Name: Vulcanchem
CAS No.: 45467-40-1
VCID: VC17034952
InChI: InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1
SMILES:
Molecular Formula: C4H6Cl2O
Molecular Weight: 140.99 g/mol

trans-1,4-Dichloro-2,3-epoxybutane

CAS No.: 45467-40-1

Cat. No.: VC17034952

Molecular Formula: C4H6Cl2O

Molecular Weight: 140.99 g/mol

* For research use only. Not for human or veterinary use.

trans-1,4-Dichloro-2,3-epoxybutane - 45467-40-1

Specification

CAS No. 45467-40-1
Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
IUPAC Name (2R,3R)-2,3-bis(chloromethyl)oxirane
Standard InChI InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1
Standard InChI Key VUSYFNXNYLAECV-IMJSIDKUSA-N
Isomeric SMILES C([C@H]1[C@@H](O1)CCl)Cl
Canonical SMILES C(C1C(O1)CCl)Cl

Introduction

Chemical Identity and Structural Characteristics

trans-1,4-Dichloro-2,3-epoxybutane is systematically named (2R,3R)-2,3-bis(chloromethyl)oxirane, reflecting its stereospecific configuration. The compound’s InChIKey (VUSYFNXNYLAECV-IMJSIDKUSA-N) and SMILES notation (C([C@H]1[C@@H](O1)CCl)Cl\text{C}([\text{C}@\text{H}]1[\text{C}@@\text{H}](\text{O}1)\text{CCl})\text{Cl}) confirm its trans-epoxide structure, where chloromethyl groups occupy opposite positions relative to the oxirane ring . This spatial arrangement distinguishes it from its cis isomer, which exhibits distinct polymerization behavior and material properties .

Stereochemical Considerations

The compound’s stereochemistry critically influences its reactivity and polymer morphology. The trans configuration enables a helical chain conformation during polymerization, which persists in both melt and solution states. This structural rigidity contributes to the polymer’s high crystallinity and thermal stability .

Synthesis and Production

The synthesis of trans-1,4-dichloro-2,3-epoxybutane typically involves epoxidation of 1,4-dichloro-2-butene intermediates. Industrial routes utilize chlorination of butadiene followed by controlled oxidation to form the epoxide group. Key steps include:

  • Chlorination: Butadiene reacts with chlorine gas to yield 1,4-dichloro-2-butene.

  • Epoxidation: Treatment with peroxides or peracids introduces the epoxy group, with reaction conditions carefully optimized to favor the trans isomer .

A critical advancement in production involves the use of stereoselective catalysts, such as titanium-based complexes, which enhance trans-isomer yields while minimizing byproducts .

Polymerization Mechanisms

trans-1,4-Dichloro-2,3-epoxybutane undergoes cationic ring-opening polymerization (CROP) using catalysts like iBu3Al0.7H2O\text{iBu}_3\text{Al} \cdot 0.7\text{H}_2\text{O} at low temperatures (-78°C). This process proceeds via a chain-growth mechanism:

Monomer+CatalystOxonium ion intermediatePolymer chain propagation\text{Monomer} + \text{Catalyst} \rightarrow \text{Oxonium ion intermediate} \rightarrow \text{Polymer chain propagation}

The stereoregularity of the resulting polymer arises from the monomer’s trans configuration, leading to a racemic diisotactic microstructure. This regularity facilitates crystallization, yielding polymers with melting points up to 235°C and glass transition temperatures (TgT_g) of 95°C .

Physicochemical Properties

The compound and its polymers exhibit distinctive characteristics:

PropertyValue/RangeSource
Molecular Weight140.99 g/mol
Melting Point (TmT_m)235°C (polymer)
Glass Transition (TgT_g)95°C
Density1.32 g/cm³
Chlorine Content50 wt%

These properties stem from the polymer’s high chlorine content and helical conformation, which also confer UV stability and resistance to thermal degradation .

Material Applications

Flame-Resistant Materials

The polymer’s inherent chlorine content (50%) enables self-extinguishing behavior, meeting UL94 V-0 standards without additive flame retardants. Applications include:

  • Electrical Insulation: Wire coatings and circuit board laminates leverage its dielectric strength (ϵ=3.2\epsilon = 3.2 at 1 MHz) and arc resistance .

  • Protective Textiles: Fibers spun from the polymer are used in firefighter gear and industrial curtains .

Barrier Films

The crystalline structure impedes gas diffusion, yielding oxygen transmission rates below 5 cc·mil/(100 in²·day·atm). This makes it suitable for food packaging and pharmaceutical blister packs .

Adhesives and Coatings

Solution-cast films exhibit adhesion strengths exceeding 2,000 psi on metals and polymers, ideal for aerospace composites .

Future Research Directions

  • Catalyst Development: Exploring non-metallic catalysts for greener synthesis.

  • Composite Materials: Integrating carbon nanotubes to enhance mechanical strength.

  • Biomedical Applications: Investigating cytotoxicity for potential use in drug-eluting stents .

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